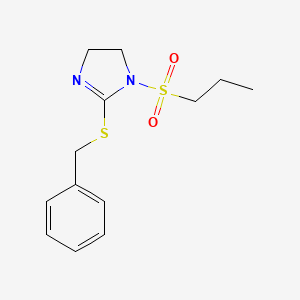

2-Benzylsulfanyl-1-propylsulfonyl-4,5-dihydroimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is a key component of several natural compounds like histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole synthesis has seen significant advances in recent years . One common method involves the cyclization of amido-nitriles . The reaction conditions are mild enough to include a variety of functional groups .Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring with two non-adjacent nitrogen atoms . The SMILES string for a related compound, 2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazole hydrochloride, is C1(CSC2=NCCN2)=CC=CC=C1.Cl .Chemical Reactions Analysis

Imidazole compounds participate in a variety of chemical reactions. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can afford 2,4-disubstituted NH-imidazoles .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen

Antifungal and Antibacterial Applications

Antifungal Activity : Tetrazole derivatives, including those synthesized from benzimidazole scaffolds, have been evaluated for their antifungal properties against various strains, including Candida albicans, demonstrating high cell growth inhibition. Such compounds' mode of action and potential synergistic effects with other antifungal agents like Fluconazole have also been studied, indicating their relevance in addressing antifungal resistance (Łukowska-Chojnacka et al., 2016).

Antibacterial Activity : Benzimidazole derivatives have shown potent and selective activities against Helicobacter pylori, a major gastric pathogen. Such compounds exhibit low minimal inhibition concentration (MIC) values, including against strains resistant to conventional treatments, and have low rates of resistance development, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Electrolyte Membrane Development for Fuel Cells

Sulfonated polyimides bearing benzimidazole groups have been synthesized for use as proton exchange membranes in fuel cells. These compounds exhibit improved swelling capacity and hydrolytic stability due to the strong interaction between benzimidazole functions and sulfonic acid groups, suggesting their utility in developing efficient and durable fuel cell membranes (Li et al., 2007).

Antioxidant Properties

Triheterocyclic compounds containing benzimidazole along with thiophene and 1,2,4-triazole rings have been synthesized and shown to possess significant antioxidant activities. These activities were determined using various assays, with some compounds demonstrating very high scavenging activity, indicating their potential as antioxidants (Menteşe et al., 2015).

Agricultural Applications

For agricultural applications, benzimidazole derivatives like Carbendazim have been formulated into solid lipid nanoparticles and polymeric nanocapsules for sustained release. These formulations offer advantages such as improved release profiles, reduced environmental toxicity, and enhanced efficiency in preventing and controlling fungal diseases in plants (Campos et al., 2015).

Anticorrosive Agents

Benzimidazole derivatives have also been studied for their inhibitory action against the corrosion of metals in acidic solutions. These compounds suppress the corrosion process through adsorption on the metal surface, indicating their potential use as anticorrosive agents in industrial applications (Khaled, 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-1-propylsulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S2/c1-2-10-19(16,17)15-9-8-14-13(15)18-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSPNVPUCPFWGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylsulfanyl-1-propylsulfonyl-4,5-dihydroimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2712050.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2712052.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2712054.png)

![1-[(4-chlorophenyl)methyl]-4-(2,3-dihydro-1-benzofuran-5-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2712058.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-methoxycyclobutane-1-carboxamide](/img/structure/B2712059.png)

![3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2712061.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2712063.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide](/img/no-structure.png)

![N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2712065.png)

![(Z)-4-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2712068.png)

![7-(4-Chlorophenyl)-2-[3-(2-chlorophenyl)-4-methyl-1,2-oxazol-5-yl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2712069.png)

![2-Benzyl-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2712071.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2712073.png)